molecular formula C17H25N7O3 B4100070 N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE

N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE

Cat. No.: B4100070
M. Wt: 375.4 g/mol
InChI Key: QHONJEVQHIGKIS-UHFFFAOYSA-N
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Description

N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound that features a triazine ring, a morpholine ring, and a pyridazine ring

Preparation Methods

The synthesis of N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazine Ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of one of the chlorine atoms on the triazine ring with morpholine.

    Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through a nucleophilic aromatic substitution reaction.

    Final Functionalization: The ethoxy group is introduced via an etherification reaction, and the tert-butyl group is added through a suitable alkylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow chemistry techniques for better control and efficiency .

Chemical Reactions Analysis

N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether and amine linkages.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases .

Scientific Research Applications

N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE can be compared with similar compounds such as:

    N-(TERT-BUTYL)-N-{4-[(6-CHLORO-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE: This compound has a chlorine atom instead of an ethoxy group, which may affect its reactivity and biological activity.

    N-(TERT-BUTYL)-N-{4-[(6-METHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with molecular targets.

    N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL}AMINE: Substituting the morpholine ring with a piperidine ring may alter the compound’s pharmacokinetic properties and efficacy

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

N-tert-butyl-4-(6-ethoxypyridazin-3-yl)oxy-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O3/c1-5-26-12-6-7-13(23-22-12)27-16-19-14(21-17(2,3)4)18-15(20-16)24-8-10-25-11-9-24/h6-7H,5,8-11H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHONJEVQHIGKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 2
Reactant of Route 2
N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 3
Reactant of Route 3
N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 4
Reactant of Route 4
N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 5
Reactant of Route 5
N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 6
Reactant of Route 6
N-(TERT-BUTYL)-N-{4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE

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